MS1943 vs. EZH2 Inhibitors: Differential Anti-Proliferative Activity in TNBC Cells
In a direct head-to-head comparison, MS1943 demonstrates concentration-dependent cytotoxicity in MDA-MB-468 TNBC cells, with a GI50 of 2.2 μM. In stark contrast, the EZH2 inhibitors GSK126, CPI-1205, EPZ6438, and the parent ligand C24 exhibit no significant effect on cell viability [1].
| Evidence Dimension | Anti-proliferative activity |
|---|---|
| Target Compound Data | GI50 = 2.2 μM |
| Comparator Or Baseline | GSK126, CPI-1205, EPZ6438, C24 |
| Quantified Difference | No significant effect (P > 0.05 vs. DMSO) |
| Conditions | MDA-MB-468 TNBC cells, MTT viability assay, 3-day treatment |
Why This Matters
This demonstrates that only the degrader MS1943, not potent catalytic inhibitors, can achieve a functional anti-cancer effect in this disease model, making it an essential tool for phenotypic screening and target validation.
- [1] Ma A, Stratikopoulos E, Park KS, Wei J, Martin TC, Yang X, Schwarz M, Leshchenko V, Rialdi A, Dale B, Lagana A, Guccione E, Parekh S, Parsons R, Jin J. Discovery of a first-in-class EZH2 selective degrader. Nat Chem Biol. 2020 Feb;16(2):214-222. doi: 10.1038/s41589-019-0421-4. Epub 2019 Dec 9. PMID: 31819273; PMCID: PMC6982609. View Source
